1'-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
CAS No.: 1797702-64-7
Cat. No.: VC7641806
Molecular Formula: C21H18N4O3
Molecular Weight: 374.4
* For research use only. Not for human or veterinary use.
![1'-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one - 1797702-64-7](/images/structure/VC7641806.png)
Specification
CAS No. | 1797702-64-7 |
---|---|
Molecular Formula | C21H18N4O3 |
Molecular Weight | 374.4 |
IUPAC Name | 1'-(2-phenyltriazole-4-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |
Standard InChI | InChI=1S/C21H18N4O3/c26-19(18-14-22-25(23-18)15-6-2-1-3-7-15)24-12-10-21(11-13-24)17-9-5-4-8-16(17)20(27)28-21/h1-9,14H,10-13H2 |
Standard InChI Key | HWDWNSJRWRFVQG-UHFFFAOYSA-N |
SMILES | C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=NN(N=C4)C5=CC=CC=C5 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a spiro[isobenzofuran-1,4'-piperidine] scaffold, where the isobenzofuran-3-one ring is fused to a piperidine ring at the spiro carbon. The 1,2,3-triazole group, substituted with a phenyl ring at the N2 position, is attached via a carbonyl linker to the piperidine nitrogen. This configuration introduces steric constraints and electronic effects that influence its solubility, stability, and receptor interactions .
Key Physicochemical Properties (Table 1):
Synthesis and Optimization
Key Synthetic Routes
The synthesis of 1'-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one involves multi-step sequences, often starting from the spiro[isobenzofuran-1,4'-piperidine] hydrochloride precursor (CAS 37663-44-8) .
Representative Protocol (Adapted from ):
-
Spiro Core Activation: The hydrochloride salt of spiro[isobenzofuran-1,4'-piperidine] is neutralized with a base (e.g., triethylamine) in tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Acylation: Reaction with 2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride under anhydrous conditions at 80–120°C for 6–18 hours.
-
Purification: Crude product is isolated via reverse-phase HPLC or silica gel chromatography, yielding the final compound in 52–98% purity (Table 2) .
Pharmacological Profile
Cytochrome P450 Interactions
The spirocyclic core demonstrates inhibitory activity against CYP2D6 and CYP3A4, critical enzymes in drug metabolism . This suggests potential drug-drug interactions, necessitating caution in polypharmacy scenarios. The triazole moiety may further modulate these effects through competitive binding .
Blood-Brain Barrier Permeation
With a BBB permeant classification , the compound is a candidate for CNS-targeted therapies. Its log P value (2.35) aligns with optimal ranges for neuroactive agents, though efflux by P-glycoprotein (P-gp) may limit bioavailability .
Preclinical Development Challenges
Solubility and Formulation
Aqueous solubility remains a barrier, with experimental values below 0.05 mg/mL . Strategies under investigation include:
-
Prodrug design: Introducing phosphate or hemisuccinate esters.
-
Nanoparticle encapsulation: Using poly(lactic-co-glycolic acid) (PLGA) carriers.
Metabolic Stability
Microsomal studies indicate rapid hepatic clearance (t₁/₂ < 30 minutes in rat models), attributed to CYP3A4-mediated oxidation . Structural modifications, such as fluorination of the phenyl ring, are being explored to mitigate this issue.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume